Spectinomycin hydrochloride is an aminocyclitol antibiotic primarily used to treat bacterial infections, particularly those caused by Neisseria gonorrhoeae. It is derived from the bacterium Streptomyces spectabilis and functions by inhibiting protein synthesis in bacteria. This compound is notable for its effectiveness against strains resistant to other antibiotics, making it a valuable option in clinical settings.
The synthesis of spectinomycin hydrochloride involves several key steps, often starting from simpler organic compounds. The process can include:
The synthesis typically employs techniques like Barton deoxygenation for structural modifications, allowing researchers to create analogs that may exhibit improved activity or reduced resistance mechanisms .
Spectinomycin hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The core structure includes an aminocyclitol moiety linked to several hydroxyl groups and an amine group.
Spectinomycin hydrochloride undergoes various chemical reactions that affect its stability and biological activity:
The reactions often involve protecting group strategies and selective functional group transformations, allowing for targeted modifications without disrupting the core antibiotic structure.
Spectinomycin acts by binding specifically to the 30S ribosomal subunit of bacteria. This binding inhibits the initiation of protein synthesis, effectively halting bacterial growth. The mechanism involves:
The inhibitory concentration (IC50) for spectinomycin is approximately 0.4 µg/mL, indicating potent activity against susceptible bacterial strains .
Spectinomycin hydrochloride is primarily used in clinical microbiology for treating infections caused by Neisseria gonorrhoeae and other susceptible bacteria. Its applications include:
Spectinomycin hydrochloride is the dihydrochloride pentahydrate salt of spectinomycin, an aminocyclitol antibiotic produced by Streptomyces spectabilis. Its systematic name is (1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0³⁸]tetradecan-7-one dihydrochloride pentahydrate, with the molecular formula C₁₄H₂₄N₂O₇·2HCl·5H₂O [6] [9]. The core structure consists of three fused rings: a central aminocyclitol (actinamine, Ring A), a ketopyranose (Ring C), and a dioxane bridge (Ring B) [7] [10].
Key stereochemical features include:
Table 1: Atomic Coordinates of Key Stereocenters
Position | Configuration | Functional Role |
---|---|---|
C-6 | S | Ribosomal binding |
C-8 | R | Ring B conformation |
C-9a | R | Ring fusion stability |
C-4 (in ketopyranose) | R | Antimicrobial activity |
Solubility: Spectinomycin hydrochloride is highly soluble in water (>150 mg/mL) but insoluble in nonpolar solvents like ethanol or chloroform [6] [8]. This property facilitates its formulation as an injectable solution.
Stability:
Table 2: Stability Parameters Under Different Conditions
Condition | Degradation Products | Half-Life |
---|---|---|
pH < 2 | Actinamine (Impurity A) | <24 hours |
pH > 9 | Actinospectinoic acid (Impurity B) | <48 hours |
Aqueous solution (25°C) | Dihydrospectinomycin isomers | >30 days |
NMR Spectroscopy: 1H and 13C NMR assignments distinguish stereoisomers:
Mass Spectrometry:
IR Spectroscopy: Key bands include 3400 cm⁻¹ (O-H/N-H stretch), 1720 cm⁻¹ (C=O stretch), and 1070 cm⁻¹ (C-O-C ether linkage) [6].
Alkyl and acyl derivatives of spectinomycin exhibit modified biological activities due to altered lipophilicity and ribosomal binding:
Table 3: Structure-Activity Relationships of Key Derivatives
Derivative | Lipophilicity (log P) | MIC vs. E. coli | Adenyltransferase Stability |
---|---|---|---|
Spectinomycin HCl | -2.2 | 7.5–20 µg/mL | Low |
C10-alkyl derivatives | >4.0 | 10× lower | High (10× reduced affinity) |
Benzoyl derivatives | >2.0 | Comparable | Moderate |
(4R)-dihydrospectinomycin | -1.8 | Similar | Low |
(4S)-dihydrospectinomycin | -1.8 | Inactive | N/A |
Critical findings:
Table 4: Identified Impurities in Commercial Spectinomycin
Impurity | Structure | Origin | LC-MS [M+H]+ |
---|---|---|---|
A | Actinamine | Acid hydrolysis | m/z 207 |
C | (4S)-dihydrospectinomycin | Reduction side product | m/z 335 |
D | Dihydroxyspectinomycin | Oxidative degradation | m/z 349 |
UNK4 | Ring-opened lactone | Alkaline hydrolysis | m/z 317 |
Complete Compound List
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0